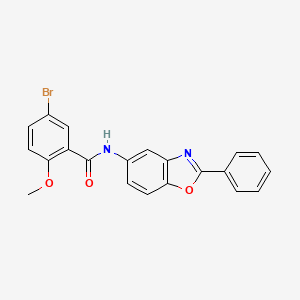
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been reported to exhibit its pharmacological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been reported to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been reported to exhibit anti-bacterial effects by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been reported to exhibit various pharmacological activities, making it a promising compound for drug discovery. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. One of the future directions is the development of new synthetic methods for the compound, which may improve its yield and purity. Another future direction is the study of its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify its potential targets for drug discovery.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the commonly used methods is the reaction of 4-bromoacetophenone, 2-fluoroacetophenone, 4-methoxybenzaldehyde, and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the desired product.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O/c1-27-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)25-26(22)21-5-3-2-4-19(21)24/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUFZFSHTHYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6063867.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)